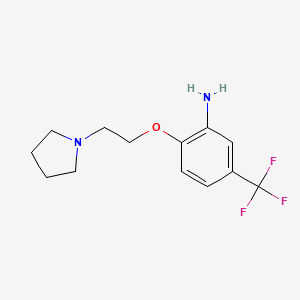
2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(trifluoromethyl)benzenamine
Cat. No. B8684508
M. Wt: 274.28 g/mol
InChI Key: SUMXNZZEKPTNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476434B2
Procedure details


To a solution of 1-[2-(2-Nitro-4-trifluoromethyl-phenoxy)-ethyl]-pyrrolidine (1.70 g, 5.59 mmol) in dry MeOH (56 mL) was added Pd/C (10%, 350 mg). H2 gas was bubbled through the solution, which was then stirred vigorously under an atmosphere of H2. After completion of the reaction by LCMS, the mixture was filtered through celite and concentrated to afford the desired product as a yellow/orange oil. MS (M+H)+=275; Calc'd 274.29 for C13H17F3N2O.
Name
1-[2-(2-Nitro-4-trifluoromethyl-phenoxy)-ethyl]-pyrrolidine
Quantity
1.7 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:5]=1[O:6][CH2:7][CH2:8][N:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)([O-])=O>CO.[Pd]>[N:9]1([CH2:8][CH2:7][O:6][C:5]2[CH:14]=[CH:15][C:16]([C:18]([F:20])([F:21])[F:19])=[CH:17][C:4]=2[NH2:1])[CH2:13][CH2:12][CH2:11][CH2:10]1
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred vigorously under an atmosphere of H2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
H2 gas was bubbled through the solution, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction by LCMS
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)CCOC1=C(C=C(C=C1)C(F)(F)F)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
